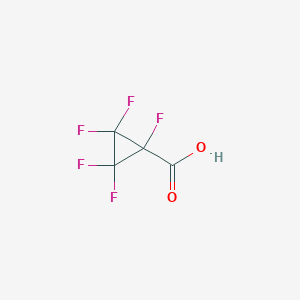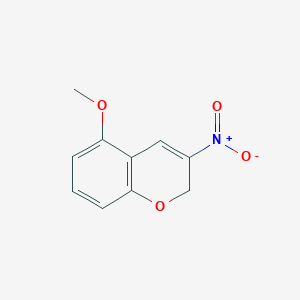
5-methoxy-3-nitro-2H-chromene
Overview
Description
5-methoxy-3-nitro-2H-chromene: is a derivative of chromene, a class of organic compounds characterized by a benzopyran core structure. Chromenes are known for their diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-3-nitro-2H-chromene typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-methoxy-2-hydroxybenzaldehyde with nitromethane in the presence of a base, followed by cyclization to form the chromene ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or sodium ethoxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions: 5-methoxy-3-nitro-2H-chromene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The methoxy group can be demethylated using reagents like boron tribromide.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Boron tribromide.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: 5-methoxy-3-amino-2H-chromene.
Reduction: 5-hydroxy-3-nitro-2H-chromene.
Substitution: Various substituted chromenes depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-methoxy-3-nitro-2H-chromene is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities .
Biology: The compound has been studied for its interactions with biological macromolecules like DNA. It has shown potential as an anticancer agent by binding to the minor groove of DNA and inducing apoptosis in cancer cells .
Medicine: Due to its anticancer properties, this compound is being investigated as a lead compound for the development of new anticancer drugs .
Industry: In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 5-methoxy-3-nitro-2H-chromene involves its interaction with DNA. The compound binds to the minor groove of DNA, causing structural changes that lead to the inhibition of DNA replication and transcription. This ultimately triggers apoptosis in cancer cells . The molecular targets include DNA and various enzymes involved in the DNA replication process.
Comparison with Similar Compounds
3-nitro-2H-chromene: Lacks the methoxy group, resulting in different reactivity and biological activity.
5-methoxy-2H-chromene: Lacks the nitro group, affecting its chemical properties and applications.
8-methoxy-3-nitro-2H-chromene: Similar structure but with the methoxy group at a different position, leading to variations in reactivity and biological effects
Uniqueness: 5-methoxy-3-nitro-2H-chromene is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with DNA and induce apoptosis makes it a promising candidate for anticancer research .
Properties
IUPAC Name |
5-methoxy-3-nitro-2H-chromene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-14-9-3-2-4-10-8(9)5-7(6-15-10)11(12)13/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCOCZRHXSXZBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=C(CO2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70533178 | |
| Record name | 5-Methoxy-3-nitro-2H-1-benzopyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70533178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92210-62-3 | |
| Record name | 5-Methoxy-3-nitro-2H-1-benzopyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70533178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,5-Dichlorophenyl)-5-methyl-7-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B1661488.png)
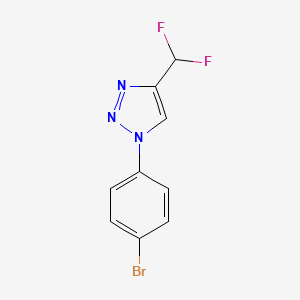

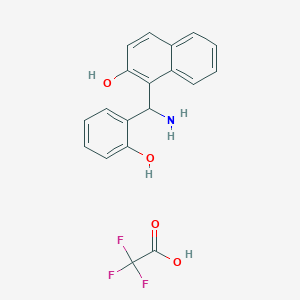
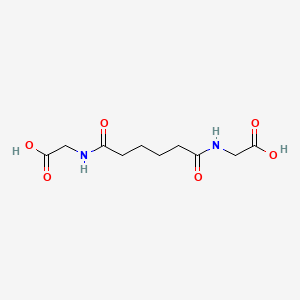
![(5Z)-5-[(4-iodophenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1661495.png)
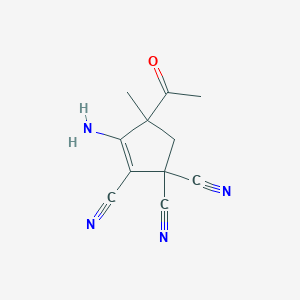
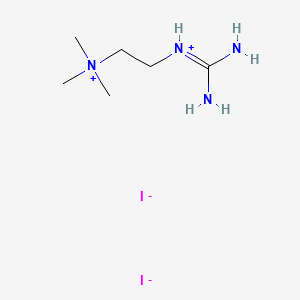
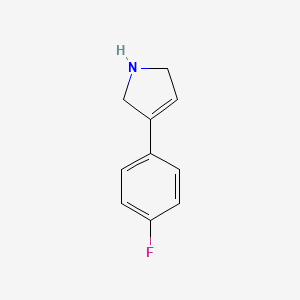
![N-[(E)-1-thiophen-2-ylpropylideneamino]pyridine-3-carboxamide](/img/structure/B1661501.png)

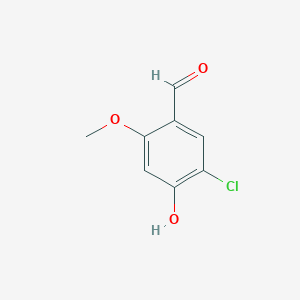
![N-(2-Ethoxyphenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B1661505.png)
